Cas no 2651-46-9 (4-Phenoxybutyl Chloride)
4-Phenoxybutyl Chloride structure
Product Name:4-Phenoxybutyl Chloride
CAS No:2651-46-9
MF:C10H13ClO
MW:184.662622213364
MDL:MFCD00001012
CID:43288
PubChem ID:87575469
Update Time:2025-04-18
4-Phenoxybutyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Phenoxybutylchloride
- (4-Chlorobutoxy)benzene
- 4-Chlorobutyl phenyl ether
- 4-chlorobutoxybenzene
- 1-Chloro-4-phenoxybutane
- 4-Chlor-1-phenoxy-butan
- 4-Phenoxybutyl chloride
- Benzene, (4-chlorobutoxy)-
- JKXCPAVECBFBOC-UHFFFAOYSA-N
- 4-chlorobutylphenylether
- NSC78903
- PubChem13164
- 4-chloro-1-phenoxybutane
- (4-Chlorobutoxy);benzene
- (4-Chlorobutoxy) benzene
- 1-(4-chlorobutoxy)benzene
- (4-Chlorobutoxy)benzene #
- Benzene,(4-chlorobutoxy)-
- Ether, 4-chlorobutyl phenyl
- JKXCPAVEC
- JKXCPAVECBFBOC-UHFFFAOYSA-
- NSC-78903
- NSC 78903
- CB8ZAL4GU3
- AKOS009157012
- AI3-17426
- DTXSID40181089
- A5249
- EN300-674416
- InChI=1/C10H13ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
- SCHEMBL4329339
- P1386
- 2651-46-9
- AS-58787
- CS-0270191
- EINECS 220-174-3
- FT-0607632
- D85909
- MFCD00001012
- NS00028125
- DS-018532
- 4-Phenoxybutyl Chloride
-
- MDL: MFCD00001012
- Inchi: 1S/C10H13ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
- InChI Key: JKXCPAVECBFBOC-UHFFFAOYSA-N
- SMILES: ClCCCCOC1C=CC=CC=1
Computed Properties
- Exact Mass: 184.06500
- Monoisotopic Mass: 184.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: Light yellow solid
- Density: 1.068 g/mL at 25 °C(lit.)
- Melting Point: 20
- Boiling Point: 144°C/20mmHg(lit.)
- Flash Point: >230 °F
- Refractive Index: 1.521-1.523
- PSA: 9.23000
- LogP: 3.08440
- Solubility: Not determined
4-Phenoxybutyl Chloride Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Phenoxybutyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P318365-250mg |
4-Phenoxybutyl Chloride |
2651-46-9 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P318365-500mg |
4-Phenoxybutyl Chloride |
2651-46-9 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P318365-2.5g |
4-Phenoxybutyl Chloride |
2651-46-9 | 2.5g |
$ 95.00 | 2022-06-03 | ||
| abcr | AB144442-25 g |
4-Phenoxybutyl chloride, 95%; . |
2651-46-9 | 95% | 25g |
€117.20 | 2023-05-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1386-25g |
4-Phenoxybutyl Chloride |
2651-46-9 | 95.0%(GC) | 25g |
¥190.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1386-25G |
4-Phenoxybutyl Chloride |
2651-46-9 | >95.0%(GC) | 25g |
¥190.00 | 2024-04-16 | |
| Alichem | A019089314-500g |
(4-Chlorobutoxy)benzene |
2651-46-9 | 95% | 500g |
$662.04 | 2023-09-02 | |
| Enamine | EN300-674416-0.05g |
(4-chlorobutoxy)benzene |
2651-46-9 | 0.05g |
$612.0 | 2023-05-30 | ||
| Enamine | EN300-674416-0.1g |
(4-chlorobutoxy)benzene |
2651-46-9 | 0.1g |
$640.0 | 2023-05-30 | ||
| Enamine | EN300-674416-0.25g |
(4-chlorobutoxy)benzene |
2651-46-9 | 0.25g |
$670.0 | 2023-05-30 |
4-Phenoxybutyl Chloride Related Literature
-
1. 1059. Preparation of some chromans from 1,3-diaryloxypropanes. Part IIL. W. Deady,R. D. Topsom,J. Vaughan J. Chem. Soc. 1965 5718
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